angiotensin III

AT2 receptor pharmacology Renin-angiotensin system Receptor selectivity profiling

Researchers studying AT2R-mediated natriuresis face confounding AT1R effects when using Ang II. Angiotensin III (CAS 13602-53-4) solves this with ~33-fold AT2R selectivity, serving as the obligate endogenous AT2R agonist for renal sodium excretion. • AT2R IC50: 0.648 nM vs. AT1R IC50: 21.1 nM - 32.6-fold selectivity • Preserved aldosterone secretion (80-100% of Ang II) with reduced vasopressor activity (20-40%) • Critical for brain RAS, APA/Ang III/AT1R axis & sodium transporter studies Supplied as lyophilized powder, ≥98% purity, verified by HPLC & MS. Shipped globally with blue ice.

Molecular Formula C46H66N12O9
Molecular Weight 931.1 g/mol
CAS No. 13602-53-4
Cat. No. B550116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameangiotensin III
CAS13602-53-4
SynonymsAngiotensin II, Des-Asp
Angiotensin III
Des Asp Angiotensin II
Des Aspartyl Angiotensin II
Des-Asp Angiotensin II
Des-Aspartyl-Angiotensin II
Molecular FormulaC46H66N12O9
Molecular Weight931.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyQMMRCKSBBNJCMR-KMZPNFOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin III: AT2R-Preferring Agonist Overview


Angiotensin III (Ang III, des-Asp¹-angiotensin II, CAS 13602-53-4) is a heptapeptide with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe (RVYIHPF) and a molecular weight of 931.09 Da . As an endogenous metabolite of angiotensin II (Ang II), it functions as an agonist at both angiotensin type 1 (AT1R) and type 2 (AT2R) receptors but exhibits a marked preferential affinity for AT2R [1]. Ang III is generated from Ang II by the action of aminopeptidase A (APA) and is subsequently metabolized to angiotensin IV by aminopeptidase N (APN), positioning it as a key intermediate in the alternative RAS cascade [2].

Endogenous AT2R-preferring agonist for RAS pathway interrogation
Key intermediate in the alternative RAS cascade; Ang II metabolite
Tool compound for AT2R-mediated natriuresis and renal protective pathway studies

Angiotensin III: Why Substitution Fails


Despite belonging to the same renin-angiotensin system (RAS) peptide family, Ang III possesses a receptor selectivity profile and functional repertoire that diverge substantially from its closest analogs Ang II, Ang IV, and Ang-(1-7). Unlike Ang II, which displays comparable high affinity for both AT1R and AT2R, Ang III exhibits a ~33-fold AT2R selectivity, making it the preferred endogenous agonist for AT2R-mediated functions [1]. Critically, Ang II requires conversion to Ang III by APA to induce AT2R-mediated natriuresis, demonstrating that Ang III is the obligatory effector for this renal protective pathway [2]. Furthermore, Ang IV exhibits negligible affinity for AT1R/AT2R and binds primarily to AT4R/IRAP, while Ang-(1-7) signals through the Mas receptor, placing them in entirely distinct signaling axes [3]. These fundamental pharmacological differences preclude simple substitution among these peptides in experimental systems.

Ang II activates both AT1R and AT2R, which may confound AT2R-specific signaling readouts in experimental systems.
Ang II requires conversion to Ang III by APA to induce renal natriuresis — Ang II alone may not reproduce this pathway response.
Ang IV and Ang-(1-7) signal through distinct receptors (AT4R/IRAP and Mas) that do not engage AT2R, preventing functional substitution in AT2R-dependent assays.

Angiotensin III: Head-to-Head Comparative Evidence


AT2R Selectivity Over AT1R

In competitive radioligand binding assays using HEK-293 cells stably transfected with human AT1R or AT2R, Ang III demonstrated an IC50 of 0.648 nM at AT2R and 21.1 nM at AT1R, yielding a 32.6-fold selectivity for AT2R . In contrast, Ang II exhibited comparable high affinity for both receptor subtypes in the same assay system, with an AT2R rank order of CGP42112 > Ang II ≥ Ang III > Compound 21 ≥ PD123319 ≫ Ang IV > Ang-(1-7) [1]. This 32.6-fold AT2R selectivity is the defining pharmacological signature distinguishing Ang III from Ang II.

AT2R Selectivity
Head-to-head
IC50 AT2R = 0.648 nM; AT1R = 21.1 nM (32.6-fold selectivity)
Defines Ang III as the AT2R-preferring endogenous ligand for pathway-specific studies
Competition binding in HEK-293 cells expressing human AT1R/AT2R
AT2 receptor pharmacology Renin-angiotensin system Receptor selectivity profiling

Aldosterone Secretion: Cross-Species Potency

In bovine zona glomerulosa (ZG) cells, Ang II and Ang III were equipotent in stimulating aldosterone secretion [1]. However, in the human adrenocortical cell line HAC15, Ang II was more potent than Ang III in stimulating aldosterone secretion, and notably, Ang II but not Ang III stimulated cortisol secretion [2]. In sheep in vivo, the potency ratio (Ang III:Ang II) for aldosterone secretion was 0.80–0.91, confirming that Ang III retains approximately 80–100% of Ang II's aldosterone-stimulating activity depending on the model system [3].

Aldosterone Secretion
Head-to-head
Equipotent to Ang II in bovine ZG cells; potency ratio 0.80–0.91 vs Ang II in sheep; lower potency in human HAC15 cells
Species-dependent steroidogenic response context; not directly extrapolatable across models
Model-system variability reported; sodium-replete sheep in vivo
Adrenal steroidogenesis Aldosterone regulation Zona glomerulosa pharmacology

Vasopressor Activity vs Angiotensin II

In human isolated saphenous vein preparations, Ang III was 16 times less active than Ang II as a vasoconstrictor, corresponding to approximately 6% relative potency [1]. In vivo, across rats, rabbits, and humans, the pressor effect of Ang III was approximately one-fifth (20–40%) that of Ang II [2][3]. In sheep, Ang II was approximately four times as potent as Ang III in raising arterial blood pressure [4]. This consistent pattern of reduced vasopressor activity (~20–40% of Ang II) contrasts sharply with Ang III's preserved aldosterone secretory activity.

Vasopressor Activity
Head-to-head
~20–40% of Ang II pressor activity in vivo; 16× less active in human saphenous vein
Reduced vasopressor profile contrasts with preserved aldosterone secretion, enabling functional dissociation studies
Reported across rat, rabbit, human, and sheep assays
Vascular pharmacology Blood pressure regulation Vasoconstriction assays

Renal Natriuresis: Obligatory AT2R Agonist

Renal interstitial (RI) infusion of Ang III, but not Ang II, results in AT2R-mediated natriuresis in Sprague-Dawley rats under systemic AT1R blockade with candesartan [1]. In this model, urinary sodium excretion rate (UNaV) increased from baseline 0.03±0.01 to 0.09±0.02 μmol/min with Ang II+PC-18 (an APN inhibitor that prevents Ang III degradation), an effect abolished by the AT2R antagonist PD-123319 and by the APA inhibitor EC-33 [2]. Crucially, RI infusion of Ang II alone failed to induce natriuresis, whereas RI infusion of Ang III alone did, confirming that Ang II must be converted to Ang III by APA to activate the renal AT2R natriuretic pathway [3]. Furthermore, intrarenal Ang III but not Ang II or Ang-(1-7) induces natriuresis via AT2R activation in the proximal tubule through a cGMP-dependent mechanism [4].

Renal Natriuresis
Head-to-head
Ang III alone induces natriuresis; Ang II requires conversion to Ang III by APA to elicit this response
Obligate endogenous AT2R agonist for renal natriuretic pathway; Ang II cannot directly substitute
Sprague-Dawley rats under AT1R blockade; cGMP-dependent mechanism
Renal sodium handling AT2 receptor signaling Natriuretic mechanisms Hypertension research

Plasma Half-Life vs Angiotensin II

In the circulatory system of the rat, the half-life of Ang III was measured at 14 ± 1 seconds, compared to 16 ± 1 seconds for Ang II and 6.4 ± 0.6 minutes for the metabolically resistant analog Sar¹-Ala⁸-angiotensin II [1]. This rapid clearance of both endogenous peptides reflects their susceptibility to aminopeptidase-mediated degradation. Notably, inhibition of APA with EC33 increased the half-life of [³H]AngII 2.6-fold and completely blocked [³H]AngIII formation, while APN inhibition with PC18 increased [³H]AngIII half-life 3.9-fold [2], demonstrating that the metabolic interconversion between Ang II and Ang III is a critical determinant of their respective in vivo stability.

Plasma Half-Life
Head-to-head
14 ± 1 s (Ang III) vs 16 ± 1 s (Ang II) in rat
Rapid clearance necessitates careful in vivo experimental design; aminopeptidase inhibitors may extend half-life
Metabolic interconversion is a critical determinant of stability
Peptide pharmacokinetics In vivo stability Metabolic clearance

Adrenal Vascular Relaxation: Superior Potency

In bovine adrenal cortical arteries, Ang III stimulated zona glomerulosa (ZG) cell-mediated relaxation with greater potency than Ang II [1]. This vasorelaxation was not blocked by AT1R or AT2R antagonists, indicating a non-classical receptor mechanism. Liquid chromatography-mass spectrometry identified Ang III as the primary ZG cell metabolite of Ang II, and aminopeptidase inhibition attenuated Ang II-stimulated relaxations while Ang III-stimulated relaxations persisted [2]. This demonstrates that intra-adrenal metabolism of Ang II to Ang III is required for ZG cell-mediated relaxations of adrenal arteries, but notably, not for aldosterone secretion [3].

Adrenal Vascular Relaxation
Head-to-head
Ang III reported greater potency than Ang II in ZG cell-mediated adrenal artery relaxation; not blocked by AT1R/AT2R antagonists
Non-classical receptor mechanism identified; Ang II→III metabolism required
LC-MS confirmed Ang III as primary ZG metabolite of Ang II
Adrenal vasculature Vasorelaxation Zona glomerulosa Eicosanoid signaling

Angiotensin III: Research Applications


Selective AT2 Receptor Signaling Studies

Ang III's 32.6-fold AT2R selectivity over AT1R [1] makes it the endogenous ligand of choice for experiments requiring preferential activation of AT2R signaling pathways without the confounding AT1R-mediated effects that accompany Ang II administration. This selectivity profile is particularly valuable in systems where AT1R and AT2R are co-expressed and produce opposing physiological effects, such as in vascular smooth muscle, renal proximal tubules, and certain brain regions. For maximum AT2R selectivity, researchers may also consider the highly selective analog β-Pro7-Ang III, which exhibits >20,000-fold AT2R selectivity [2].

Renal Sodium Handling in Hypertension

The unique functional property of Ang III as the obligate endogenous AT2R agonist for renal natriuresis [1] positions it as an essential tool for investigating AT2R-mediated sodium excretion pathways. Unlike Ang II, which requires conversion to Ang III by APA to induce natriuresis, direct Ang III administration activates this protective pathway independently of APA activity. This makes Ang III particularly valuable for studies examining: (1) AT2R trafficking to apical proximal tubule membranes; (2) cGMP-dependent inhibition of sodium transporters (NHE-3, Na⁺/K⁺-ATPase); and (3) defective AT2R signaling in hypertensive models such as spontaneously hypertensive rats [2].

Adrenal Steroidogenesis vs Vascular Function

The functional dissociation between Ang III's preserved aldosterone secretory activity (80–100% of Ang II) and its reduced vasopressor activity (20–40% of Ang II) [1] provides a valuable experimental paradigm for distinguishing steroidogenic from vasoactive angiotensin effects. In bovine adrenal models, Ang III also demonstrates greater potency than Ang II for ZG cell-mediated adrenal artery relaxation while maintaining equipotent aldosterone stimulation [2], offering a tissue-specific tool for investigating the compartmentalized actions of angiotensin peptides within the adrenal gland.

Brain RAS and Central Blood Pressure Control

Ang III has been identified as a predominant effector peptide of the brain RAS, playing a critical role in central blood pressure regulation and vasopressin release [1]. The development of brain-penetrant APA inhibitors (e.g., firibastat/RB150) that block the conversion of Ang II to Ang III and reduce blood pressure in hypertensive models [2] underscores the translational relevance of Ang III in central cardiovascular control. Ang III is therefore essential for studies investigating brain RAS mechanisms, including those examining the APA/Ang III/AT1R axis in hypertension and the potential therapeutic targeting of brain aminopeptidases.

Application
Selection Property
Validation Focus
Selective AT2R Signaling Studies
AT2R-preferring agonism profile
Pathway-specific AT2R activation without AT1R crosstalk
Renal Sodium Handling Studies
Obligate AT2R natriuretic effector
cGMP-dependent sodium transporter inhibition
Adrenal Steroidogenic vs Vascular Dissection
Dissociation of aldosterone and vasopressor activities
Tissue-specific angiotensin responses in adrenal models
Brain RAS & Central Blood Pressure Research
Endogenous brain RAS effector peptide
APA/Ang III/AT1R axis in central cardiovascular control research

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